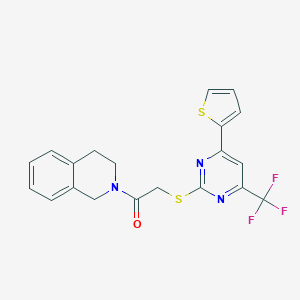
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it suitable for use in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide are diverse and depend on the specific application. This compound has been found to possess potent antioxidant and anti-inflammatory properties, making it suitable for use in the treatment of various diseases. Additionally, this compound has been shown to possess antiproliferative and proapoptotic effects, making it a promising candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in lab experiments include its potent biological activity and its ability to selectively target specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in scientific research. These include the development of more potent and selective analogs of this compound, the investigation of its potential use in the treatment of specific diseases, and the exploration of its potential use as a tool in chemical biology research.
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a promising compound that has been extensively studied for its potential applications in scientific research. This compound possesses potent biological activity and has been shown to exhibit a range of biochemical and physiological effects, making it suitable for use in the treatment of various diseases. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the reaction of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfonyl chloride with a thiol compound. The reaction takes place in the presence of a base and a solvent, typically dimethylformamide or acetonitrile.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been found to exhibit a range of biological activities that make it suitable for use in scientific research. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
Eigenschaften
Molekularformel |
C20H16F3N3OS2 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-10-15(16-6-3-9-28-16)24-19(25-17)29-12-18(27)26-8-7-13-4-1-2-5-14(13)11-26/h1-6,9-10H,7-8,11-12H2 |
InChI-Schlüssel |
UNDOKYCXEFAYET-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)


![N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide](/img/structure/B284250.png)
![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)